3-Amino-6-chloropyrazine-2-carboxamide
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Overview
Description
3-Amino-6-chloropyrazine-2-carboxamide is an organic compound with the molecular formula C5H5ClN4O. It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 6-position, and a carboxamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloropyrazine-2-carboxamide typically involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various substituted benzylamines. This reaction is carried out under different conditions to yield a series of 3-benzylaminopyrazine-2-carboxamides . Another method involves the partial hydrolysis of 3-chloropyrazine-2-carbonitrile to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documentedThese methods likely involve similar reaction conditions as those used in laboratory synthesis, optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the pyrazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Aminodehalogenation: This reaction involves the replacement of the chlorine atom with an amino group, yielding various substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include benzylamines and other nucleophiles. Reaction conditions typically involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation and Reduction:
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, such as 3-benzylaminopyrazine-2-carboxamides .
Scientific Research Applications
3-Amino-6-chloropyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pyrazine derivatives.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Industry: It may be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Amino-6-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, its derivatives have shown activity against Mycobacterium tuberculosis by inhibiting the enzyme enoyl-ACP reductase (InhA), which is essential for the synthesis of mycolic acids in the bacterial cell wall . Molecular docking studies have revealed common binding interactions with known inhibitors of this enzyme .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyrazine-2-carboxamide: A precursor in the synthesis of 3-Amino-6-chloropyrazine-2-carboxamide.
2-Amino-6-chloropyrazine: Another pyrazine derivative with similar structural features.
3-Benzylaminopyrazine-2-carboxamides: Derivatives obtained from the aminodehalogenation of 3-chloropyrazine-2-carboxamide.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and biological activities. Its ability to undergo aminodehalogenation reactions and form various substituted derivatives makes it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
3-amino-6-chloropyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLKALFVUYUKGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676904 |
Source
|
Record name | 3-Amino-6-chloropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-56-0 |
Source
|
Record name | 3-Amino-6-chloropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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